5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a benzothiazole moiety, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Benzothiazole Moiety: The synthesis begins with the preparation of the 6-fluoro-1,3-benzothiazole intermediate. This can be achieved through the cyclization of 2-fluoroaniline with carbon disulfide and subsequent oxidation.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.
Coupling Reactions: The benzothiazole and pyrimidine intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Introduction of the Methanesulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used as a probe in biological studies to understand the mechanisms of various biochemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, in cancer treatment, it may inhibit the activity of certain kinases involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-[(2-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds
Properties
Molecular Formula |
C20H14ClFN4O3S2 |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H14ClFN4O3S2/c1-11-4-2-3-5-12(11)10-31(28,29)20-23-9-14(21)17(25-20)18(27)26-19-24-15-7-6-13(22)8-16(15)30-19/h2-9H,10H2,1H3,(H,24,26,27) |
InChI Key |
DBVOQOGVMWNMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl |
Origin of Product |
United States |
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